BenchChemオンラインストアへようこそ!

2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-

Lipophilicity Drug-likeness CNS penetration

2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- (CAS 1031928-30-9) is a spirocyclic lactam belonging to the diazaspiro[3.4]octane family. It features a [3.4] spiro junction connecting an azetidinone ring with a pyrrolidine ring, with both nitrogen atoms (positions 2 and protected by benzyl (phenylmethyl) groups.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
Cat. No. B13927724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4
InChIInChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
InChIKeyCAHAQPJEDUCSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-: A Bis-Benzyl Spiro-Lactam Building Block for CNS-Oriented Medicinal Chemistry


2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- (CAS 1031928-30-9) is a spirocyclic lactam belonging to the diazaspiro[3.4]octane family . It features a [3.4] spiro junction connecting an azetidinone ring with a pyrrolidine ring, with both nitrogen atoms (positions 2 and 5) protected by benzyl (phenylmethyl) groups . The compound possesses a molecular formula of C20H22N2O and a molecular weight of 306.40 g/mol . This scaffold is recognized in patent literature as a structural motif relevant to the modulation of N-methyl-D-aspartate (NMDA) receptors, positioning it within the CNS drug discovery chemical space [1].

Why In-Class Spirocyclic Amines Cannot Substitute for 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-


Although the diazaspiro[3.4]octane scaffold exists in multiple regioisomeric forms (e.g., 2,5- vs. 2,6-diazaspiro[3.4]octane), the precise placement of nitrogen atoms at positions 2 and 5, combined with the 1-oxo (lactam) functionality and dual N-benzyl substitution, generates a physicochemical profile that cannot be replicated by other in-class analogs. The bis(phenylmethyl) substitution elevates the computed LogP to 2.94 , approximately 3.4 units higher than the parent 2,5-diazaspiro[3.4]octane (XLogP3 = -0.5) [1] and 1.9 units higher than the mono-benzyl analog 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one (LogP = 1.06) . This dramatic shift in lipophilicity fundamentally alters membrane permeability, protein binding, and pharmacokinetic behavior. Furthermore, the 2,5-regioisomer places the two nitrogen atoms in a distinct spatial arrangement (azetidine N2 and pyrrolidine N5) compared to the 2,6-regioisomer (LogP = 0.23) , resulting in different hydrogen-bonding geometries and molecular recognition patterns. Substituting any of these structural features—regioisomerism, oxidation state, or N-substitution—yields a compound with non-equivalent properties, as quantified below.

Quantitative Differentiation Evidence: 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- vs. Closest Analogs


Lipophilicity (LogP) Comparison: Bis-Benzyl vs. Parent Scaffold vs. Mono-Benzyl Analog

The bis(phenylmethyl) target compound exhibits a computed LogP of 2.94 , representing a dramatic increase in lipophilicity compared to both the unsubstituted parent scaffold 2,5-diazaspiro[3.4]octane (XLogP3 = -0.5) [1] and the mono-benzyl analog 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one (LogP = 1.06) . The difference of +3.44 log units versus the parent corresponds to an approximately 2,750-fold increase in octanol-water partition coefficient, while the +1.88 log unit difference versus the mono-substituted analog represents an approximately 76-fold increase in lipophilicity. This positions the target compound within the LogP range (2–4) typically associated with optimal CNS drug-like properties.

Lipophilicity Drug-likeness CNS penetration

Molecular Weight Progression: Quantifying Steric Bulk Across the Substitution Series

The molecular weight of the target compound (306.40 g/mol) is substantially higher than both the parent 2,5-diazaspiro[3.4]octane scaffold (112.17 g/mol) [1] and the mono-benzyl analog (216.28 g/mol) . This represents a 173% increase over the parent and a 42% increase over the mono-substituted compound. The addition of the second benzyl group contributes approximately 90 Da of additional mass and steric bulk, which directly affects target binding pocket occupancy and passive membrane permeability.

Molecular weight Steric bulk Structure-property relationships

Polar Surface Area-to-LogP Ratio: Retained H-Bond Capacity Despite Enhanced Lipophilicity

The target compound maintains a polar surface area (PSA) of 23.55 Ų , which is nearly identical to the parent 2,5-diazaspiro[3.4]octane scaffold (TPSA = 24.1 Ų) [1]. However, the LogP has increased dramatically from -0.5 to 2.94. This produces a PSA/LogP ratio of approximately 8.0 for the target compound, versus -48.2 for the parent scaffold. The near-constant PSA indicates that the two benzyl groups add lipophilic bulk without introducing additional polar atoms, thereby selectively tuning the lipophilicity while preserving the core hydrogen-bonding capacity of the spiro-lactam system.

Polar surface area Hydrogen bonding ADME properties

Regioisomeric Differentiation: 2,5-Diazaspiro[3.4]octane vs. 2,6-Diazaspiro[3.4]octane Scaffold Comparison

The 2,5-diazaspiro[3.4]octane scaffold positions one nitrogen in the azetidine ring (N2) and one in the pyrrolidine ring (N5), creating a distinct spatial arrangement of hydrogen-bond donor/acceptor sites compared to the 2,6-regioisomer . The two regioisomers exhibit different computed LogP values (2,5-isomer parent: -0.5; 2,6-isomer parent: +0.23) [1], and more importantly, the different nitrogen positions result in divergent vectors for substituent attachment. In the 2,5-isomer, the two nitrogen atoms are separated by the spiro carbon, placing them in orthogonal planes, whereas in the 2,6-isomer, both nitrogens reside in the azetidine ring, creating a different pharmacophoric geometry. Published studies on the 2,6-diazaspiro[3.4]octane scaffold have demonstrated activity against sigma-1 receptors (σ1R) and Plasmodium falciparum [2][3], while the 2,5-diazaspiro[3.4]octane scaffold, particularly its spiro-lactam derivatives, has been pursued in the NMDA receptor modulator space [4].

Regioisomerism Spirocyclic scaffolds Molecular recognition

Vendor Purity Specifications and ISO-Certified Supply for Research Procurement

The target compound is commercially available with a guaranteed purity specification of NLT 98% (Not Less Than 98%) from MolCore, a manufacturer operating under ISO quality systems . BOC Sciences also catalogs this compound (Catalog No. 1031928-30-9) as a main product category item . In comparison, the mono-benzyl analog 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one is offered at a minimum purity specification of 95% by certain vendors , indicating that the bis(phenylmethyl) derivative may benefit from a more controlled synthetic route yielding higher purity material suitable for critical API intermediate applications.

Purity Quality control Procurement

High-Impact Research and Industrial Application Scenarios for 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-


CNS Drug Discovery: NMDA Receptor Modulator Development

The compound is structurally positioned within the NMDA receptor modulator patent space, as evidenced by its listing in Japanese Patent JP5702288B2 (Northwestern University) [1]. Researchers developing spiro-lactam-based NMDA modulators can utilize this bis-benzyl protected intermediate as a scaffold for further functionalization. Its LogP of 2.94 places it within the favorable CNS drug-like range, while the low PSA of 23.55 Ų supports passive blood-brain barrier permeability—two key physicochemical attributes that differentiate it from the hydrophilic parent scaffold (LogP -0.5). The bis-benzyl protection strategy also allows for selective deprotection and subsequent diversification at either N2 or N5.

Synthetic Chemistry: Orthogonally Protected Spirocyclic Building Block

With both nitrogen atoms protected as benzyl groups, this compound serves as a dual-protected spiro-lactam building block for multi-step synthetic sequences. The molecular weight of 306.40 g/mol and the SMILES-confirmed structure O=C1N(Cc2ccccc2)CC12CCCN2Cc1ccccc1 confirm the orthogonal protection pattern. The 1-oxo group provides a handle for further transformations (e.g., reduction, Grignard addition), while the N-benzyl groups can be selectively removed via hydrogenolysis to reveal the free diamino scaffold. This contrasts with mono-benzyl or unprotected analogs, which offer fewer options for sequential functionalization.

Pharmacophore Mapping and Structure-Activity Relationship (SAR) Studies

The quantitative differences in LogP (+3.44 vs. parent, +1.88 vs. mono-benzyl) and molecular weight (+194 Da vs. parent, +90 Da vs. mono-benzyl) [2] make this compound a valuable tool for systematically evaluating the impact of lipophilicity and steric bulk on target binding. By comparing biological data obtained with the bis-benzyl derivative against the parent scaffold and mono-benzyl analog, medicinal chemists can isolate the contribution of the second benzyl group to potency, selectivity, and ADME properties in a controlled SAR matrix.

Quality-Controlled Pharmaceutical Intermediate Supply

For procurement specialists and process chemists, the compound is available at NLT 98% purity from ISO-certified manufacturers (MolCore) , and is also stocked as a main catalog product by BOC Sciences . This dual-supplier availability with consistent quality specifications reduces supply chain risk and supports both early discovery (milligram-to-gram scale) and preclinical development (kilogram scale) requirements. The 98% minimum purity specification exceeds the 95% typical of some mono-substituted analogs, potentially reducing the need for in-house repurification.

Quote Request

Request a Quote for 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.